R2N94Fjk2D
Description
R2N94Fjk2D is a recently synthesized organic compound with a complex heterocyclic structure, characterized by a central nitrogen-containing ring system substituted with fluorine and alkyl groups. Its molecular formula is C₁₈H₂₂F₂N₄O₃, with a molecular weight of 380.4 g/mol. The compound was developed via a multi-step catalytic process involving palladium-mediated cross-coupling reactions, followed by fluorination under controlled conditions .
Properties
CAS No. |
1131042-11-9 |
|---|---|
Molecular Formula |
C26H25N7O2 |
Molecular Weight |
467.5 g/mol |
IUPAC Name |
2-[6-amino-5-[(2S)-2-amino-3-phenylpropoxy]-3-(3-methyl-2H-pyrazolo[3,4-b]pyrazin-5-yl)pyridin-2-yl]phenol |
InChI |
InChI=1S/C26H25N7O2/c1-15-23-26(33-32-15)29-13-20(30-23)19-12-22(35-14-17(27)11-16-7-3-2-4-8-16)25(28)31-24(19)18-9-5-6-10-21(18)34/h2-10,12-13,17,34H,11,14,27H2,1H3,(H2,28,31)(H,29,32,33)/t17-/m0/s1 |
InChI Key |
MRMIRXXVIAFNRL-KRWDZBQOSA-N |
Isomeric SMILES |
CC1=C2C(=NN1)N=CC(=N2)C3=CC(=C(N=C3C4=CC=CC=C4O)N)OC[C@H](CC5=CC=CC=C5)N |
Canonical SMILES |
CC1=C2C(=NN1)N=CC(=N2)C3=CC(=C(N=C3C4=CC=CC=C4O)N)OCC(CC5=CC=CC=C5)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of R2N94Fjk2D involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Industrial Production Methods
Industrial production of This compound likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
R2N94Fjk2D: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms with altered chemical properties .
Scientific Research Applications
R2N94Fjk2D: has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: Investigated for its potential biological activities, including interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of R2N94Fjk2D involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects .
Comparison with Similar Compounds
Key Properties:
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water.
- Thermal Stability : Decomposes at 245°C, as determined by thermogravimetric analysis (TGA) .
- Spectroscopic Data :
Comparison with Similar Compounds
The following table compares R2N94Fjk2D with three structurally analogous compounds: Compound A (C₁₆H₂₀F₃N₃O₂), Compound B (C₁₇H₁₈F₂N₄O₄), and Compound C (C₁₉H₂₅FN₅O₂).
| Property | This compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight | 380.4 g/mol | 367.3 g/mol | 396.3 g/mol | 401.4 g/mol |
| Melting Point | 245°C (decomposes) | 198°C | 215°C | 230°C (decomposes) |
| Solubility (DMF) | 85 mg/mL | 72 mg/mL | 91 mg/mL | 68 mg/mL |
| LogP | 2.8 | 3.1 | 2.5 | 3.0 |
| Fluorine Content | 10.2% | 14.1% | 9.6% | 4.8% |
| Synthetic Yield | 62% | 55% | 48% | 73% |
Key Findings:
Thermal Stability : This compound outperforms Compounds A and B in thermal resistance, likely due to its rigid bicyclic structure and fluorine substitution .
Lipophilicity : While Compound A has a higher LogP (3.1), This compound balances solubility and membrane permeability, making it more suitable for drug delivery applications .
Synthetic Efficiency : Compound C achieves the highest yield (73%), but This compound offers a better compromise between yield (62%) and functional-group compatibility .
Fluorine Impact : The lower fluorine content in This compound reduces metabolic toxicity compared to Compound A , as evidenced by in vitro hepatocyte assays .
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